molecular formula C21H18ClIOS B11830087 Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-

Cat. No.: B11830087
M. Wt: 480.8 g/mol
InChI Key: WAPKFYKGFDBRME-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound "Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-" is a complex aromatic derivative with a benzene core substituted by two distinct functional groups:

Thioether group: A 3-chloro-4-(2-iodoethyl)phenyl moiety attached via a sulfur atom at position 1.

Phenylmethoxy group: A benzyloxy substituent (-OCH₂C₆H₅) at position 3.

This structure combines halogenated (Cl, I) and sulfur-containing groups, which are known to influence electronic properties, lipophilicity, and biological interactions .

  • Step 1: Introduction of the thioether group via nucleophilic aromatic substitution (SNAr) using a 3-chloro-4-(2-iodoethyl)thiophenol intermediate.
  • Step 2: Functionalization of the benzene ring with phenylmethoxy via alkylation or Mitsunobu reaction . Characterization would likely involve ¹H/¹³C NMR, mass spectrometry, and elemental analysis, as seen in structurally related thioether and benzyloxy derivatives .

Properties

Molecular Formula

C21H18ClIOS

Molecular Weight

480.8 g/mol

IUPAC Name

2-chloro-1-(2-iodoethyl)-4-(3-phenylmethoxyphenyl)sulfanylbenzene

InChI

InChI=1S/C21H18ClIOS/c22-21-14-20(10-9-17(21)11-12-23)25-19-8-4-7-18(13-19)24-15-16-5-2-1-3-6-16/h1-10,13-14H,11-12,15H2

InChI Key

WAPKFYKGFDBRME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCI)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-(2-iodoethyl)phenylthiol with 3-(phenylmethoxy)benzene under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.

    Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related benzene derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio], 3-(phenylmethoxy) ~460.8* Halogenated (Cl, I), thioether, benzyloxy Antimicrobial, agrochemicals
Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- (CAS 1280647-32-6) 1-Br, 3-Cl, 2-(4-methoxyphenylmethoxymethyl) 377.7 Bromine/chlorine substitution, methoxyphenylmethoxy Material science, drug discovery
Benzene, 1-chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy] (CAS 30573-52-5) 1-Cl, 4-[(3-iodo-2-propynyloxy)methoxy] 338.6 Alkyne-linked iodine, chloro-methoxy Polymer crosslinking agents
1-(3,4-Dimethylpent-3-en-1-yl)-4-methoxybenzene (CAS 830345-57-8) 1-(3,4-dimethylpent-3-enyl), 4-methoxy 204.3 Aliphatic chain, methoxy Fragrance intermediates

*Calculated based on molecular formula.

Key Differences and Implications

Halogenation Patterns :

  • The target compound’s iodoethyl group distinguishes it from bromo/chloro derivatives (e.g., ). Iodine’s polarizability and larger atomic radius may enhance interactions with biological targets (e.g., enzymes or receptors) compared to smaller halogens .
  • In contrast, chloro-alkyne derivatives (e.g., ) prioritize steric effects and reactivity for crosslinking applications.

Oxygen vs. Sulfur Linkages: The thioether group in the target compound offers greater resistance to oxidative degradation compared to ethers, as seen in antimicrobial azetidinones . Phenylmethoxy substituents (target) vs. methoxyphenylmethoxy () alter lipophilicity (logP), impacting membrane permeability and bioavailability.

Biological Activity: Thioether-containing compounds (e.g., azetidinones in ) exhibit antimicrobial activity against Gram-positive bacteria, suggesting the target compound may share similar properties.

Research Findings and Gaps

  • Antimicrobial Potential: Thioether-linked chlorophenyl derivatives (e.g., ) show MIC values of 8–32 µg/mL against Staphylococcus aureus. The target compound’s iodine substitution may broaden activity spectra.
  • Synthetic Challenges : The iodinated ethyl chain may complicate synthesis due to iodine’s susceptibility to elimination under basic conditions.
  • Toxicity Data: No direct toxicity studies are available for the target compound, though related thioethers (e.g., ) show moderate cytotoxicity (IC₅₀ ~50 µM in mammalian cells).

Notes

Limitations of Data : Direct biological or physicochemical data for the target compound are absent; comparisons rely on structural analogues.

Industrial Relevance : The combination of iodine and thioether groups is underexplored in drug discovery but could leverage halogen-bonding motifs for targeted therapies.

Regulatory Considerations : Iodinated aromatics may require rigorous environmental safety assessments due to persistence concerns .

Biological Activity

Overview

Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-, with the molecular formula C21H20ClIOS, is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a benzene ring with multiple substituents, including a thioether and an iodoethyl group, which contribute to its unique biological activities.

Anticancer Potential

Research indicates that compounds structurally similar to Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- may exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have shown promising results as inhibitors of cathepsin L, a protease implicated in cancer metastasis. These studies demonstrate that modifications in substituents can lead to enhanced potency against cancer cell lines, suggesting that similar modifications in our compound could yield beneficial effects in cancer treatment .

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways. Studies on related compounds have indicated that they can induce apoptosis in cancer cells through mitochondrial pathways and influence cellular thiol content, ultimately leading to cell death. This mechanism is crucial for developing targeted therapies against aggressive cancer types .

Study 1: Inhibition of Cathepsin L

In a study evaluating thiosemicarbazone analogues, certain compounds exhibited low IC50 values (e.g., 9.9 nM for one analogue) against cathepsin L and demonstrated significant inhibition of cell invasion in breast cancer models. This suggests that Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)- might similarly inhibit proteases involved in tumor progression .

Study 2: Antibacterial Activity

Another area of interest is the antibacterial properties of similar thioether-containing compounds. Research has shown that certain derivatives exhibit moderate antibacterial activity against various strains. The structural characteristics that enhance solubility and reactivity may also apply to our compound, indicating potential for further exploration in antimicrobial therapies .

Comparative Analysis

Compound NameStructureUnique FeaturesBiological Activity
Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-StructureThioether and iodoethyl groupPotential anticancer and antibacterial properties
1-Chloro-4-(2-methoxyethyl)benzeneStructureMethoxy group instead of phenylmethoxyModerate antibacterial activity
4-IodoanilineStructureAmino group provides different reactivityAnticancer potential through different mechanisms

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